4-Aminocyclopent-2-en-1-ol is a bicyclic organic compound with significant relevance in medicinal chemistry and organic synthesis. Its chemical structure features a cyclopentene ring with an amino group and a hydroxyl group, making it a valuable chiral building block for various synthetic applications, particularly in the development of nucleosides and other biologically active molecules. The compound is also known by its hydrochloride salt form, which enhances its solubility and stability in various chemical reactions.
The compound is identified by the CAS number 168960-19-8 and has been documented in various chemical databases, such as PubChem and ChemSpider. It is synthesized through specific organic reactions involving cyclopentene derivatives and amino alcohols, which are often catalyzed by enzymes or chemical reagents to achieve desired stereochemistry .
4-Aminocyclopent-2-en-1-ol falls under the category of amino alcohols, specifically those containing a cyclopentene moiety. It is classified as an organic compound due to its carbon-based structure and is recognized for its potential applications in pharmaceuticals due to its bioactive properties.
The synthesis of 4-Aminocyclopent-2-en-1-ol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions (temperature, pH) to ensure high enantiomeric purity. For instance, the use of chiral catalysts can significantly influence the outcome of the reaction, favoring the formation of one enantiomer over another.
The molecular formula of 4-Aminocyclopent-2-en-1-ol is CHNO. The compound features:
Key structural data includes:
4-Aminocyclopent-2-en-1-ol participates in various chemical reactions:
These reactions often require specific conditions, such as solvent choice and temperature control, to optimize yield and minimize side products.
The mechanism by which 4-Aminocyclopent-2-en-1-ol exerts its effects in biological systems typically involves:
Studies suggest that derivatives of this compound show promise in inhibiting certain enzymes or pathways relevant to disease processes, although specific mechanisms may vary based on structural modifications.
4-Aminocyclopent-2-en-1-ol is characterized by:
Key chemical properties include:
4-Aminocyclopent-2-en-1-ol finds applications in:
Candida antarctica Lipase B (CALB) has emerged as a powerful biocatalyst for achieving high enantioselectivity in the synthesis of (1S,4R)-4-aminocyclopent-2-en-1-ol derivatives. This enzyme catalyzes the kinetic resolution of N-(benzylcarbamoyl)-4-aminocyclopent-2-en-1-ol precursors through enantioselective hydrolysis or transesterification reactions. Under optimized conditions (60°C, pH 5.0, 0.4 mg/mL enzyme concentration), CALB processes substrates with aliphatic acyl chains (acetyl, propionyl, butyryl) to yield the (1S,4R)-enantiomer with >98% enantiomeric excess (ee) and isolated yields up to 45% [5] [9]. The reaction proceeds via selective hydrolysis of the (R)-configured ester, leaving the desired (S)-enantiomer unreacted.
Substrate engineering studies reveal that chain length significantly influences enantioselectivity: Butyrate esters (C3) demonstrate optimal compatibility with CALB’s hydrophobic active site, while benzoyl derivatives (aromatic) exhibit <5% conversion due to steric incompatibility [5]. Structural analysis of CALB indicates that rational mutations (e.g., Ala281Ser) expand the substrate-binding tunnel, enhancing activity toward bulky substrates by 11-fold [2]. Immobilized formulations (Novozym® 435) further improve operational stability, enabling reuse for ≥5 cycles without significant activity loss [6].
Table 1: CALB-Catalyzed Kinetic Resolution of 4-Aminocyclopent-2-en-1-ol Derivatives
Substrate Acyl Group | Reaction Time (h) | Yield (%) | ee (%) |
---|---|---|---|
Acetyl (C1) | 8 | 42.0 | 99.3 |
Propionyl (C2) | 6 | 45.0 | 98.8 |
Butyryl (C3) | 4 | 45.7 | 99.5 |
Benzoyl | 24 | <5 | N/A |
Chiral lithium amide bases enable stereocontrolled rearrangements of meso-4-aminocyclopentene oxides to yield enantiomerically enriched allylic alcohols. This methodology exploits the symmetry of meso-epoxides, where deprotonation by a chiral base induces ring-opening and concomitant [1,3]-hydrogen shift. Lithium amides derived from (S)-N-benzyl-α-methylbenzylamine facilitate the rearrangement of cis-4-(tert-butoxycarbonylamino)cyclopentene oxide to (1R,4S)-4-amino-2-cyclopenten-1-ol with 92% ee [1] [7].
The rearrangement’s stereochemical outcome hinges on the base’s ability to differentiate enantiotopic protons adjacent to the epoxide. Computational studies indicate that the chiral amide coordinates to the carbamate carbonyl, positioning the lithium cation to activate one pro-R hydrogen selectively [7]. This mechanism generates a quaternary stereocenter with >90% diastereoselectivity in substrates bearing N-acyl or N-sulfonyl protecting groups. Limitations arise with sterically hindered N-aryl derivatives, where ee drops to ≤70% due to reduced conformational rigidity [1] [3].
Table 2: Chiral Base-Mediated Rearrangement Performance
Protecting Group | Base | Temperature (°C) | ee (%) |
---|---|---|---|
tert-Butoxycarbonyl | (S)-BMB-Li | -78 | 92 |
Acetyl | (S)-BMB-Li | -40 | 88 |
Tosyl | (R,R)-Bis-oxazoline-Li | -30 | 85 |
Phenyl | (S)-BMB-Li | -78 | 68 |
Integrated chemoenzymatic strategies overcome limitations inherent to standalone methods, achieving near-perfect stereocontrol. A prominent approach combines chiral base-mediated epoxide rearrangement with CALB-catalyzed resolution: The chemical step provides intermediates with 90–92% ee, which biocatalytic polishing elevates to >99% ee via selective acylation of the minor enantiomer [2] [5] [9]. This tandem process is exemplified in the synthesis of ticagrelor precursors, where CALB resolves residual (1R,4S)-contaminants in the (1S,4R)-product stream through acetyl transfer, enriching ee from 92% to 99.5% [9].
Substrate design synergizes with enzyme engineering to broaden applicability. Candida antarctica Lipase B mutants generated by circular permutation (e.g., cp283Δ7) feature redesigned active-site tunnels that accelerate substrate entry. These variants process sterically hindered cyclopentenol derivatives 175-fold faster than wild-type CALB for specific esters [6]. Additionally, chemoenzymatic dynamic kinetic resolutions (DKR) employ iridium catalysts to racemize unreacted enantiomers during CALB-catalyzed hydrolysis, theoretically enabling 100% yield at >99% ee [8].
Environmental Impact: Biocatalytic routes significantly reduce waste burdens. CALB-mediated resolutions operate in aqueous buffers (pH 5–7) at 50–60°C, whereas chiral base methods require anhydrous solvents (tetrahydrofuran, diethyl ether) and cryogenic conditions (-78°C). The process mass intensity (PMI) for enzymatic synthesis is ≤15 versus ≥30 for lithium amide-based processes [2] [5].
Productivity Metrics: Chemical synthesis delivers higher theoretical yields (100% for chiral base rearrangement vs. 50% for kinetic resolution). However, bioprocesses compensate through superior catalyst turnover. Immobilized CALB achieves >50,000 total turnovers in continuous-flow systems, whereas stoichiometric chiral bases necessitate 1.0–1.2 equivalents per reaction [6] [9].
Stereoselectivity: Enzymatic methods consistently provide >98% ee for flexible substrates (e.g., N-acylcyclopentenols), while chiral bases excel with rigid meso-epoxides (90–92% ee). For non-symmetric substrates, chemoenzymatic cascades become indispensable to achieve pharmaceutically relevant ee [1] [5].
Scalability: Industrial adoption favors CALB due to simpler reactor design (aqueous vs. anhydrous conditions) and reduced metal residues. Chiral base processes require lithium removal, adding purification costs. Pilot-scale CALB resolutions (100-L batches) yield >5 kg of (1S,4R)-4-aminocyclopent-2-en-1-ol derivatives per run [5] [9].
Table 3: Synthesis Methodology Comparison
Parameter | Chiral Base-Mediated Rearrangement | CALB-Catalyzed Resolution |
---|---|---|
Typical ee (%) | 90–92 | 98–99.5 |
Theoretical Yield | 100% | 50% |
Temperature | -78°C to -40°C | 50°C to 60°C |
Solvent System | Anhydrous ethers | Aqueous buffer |
Catalyst Loading | Stoichiometric (1.0–1.2 eq) | 0.1–0.5 wt% |
PMI | ≥30 | ≤15 |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: